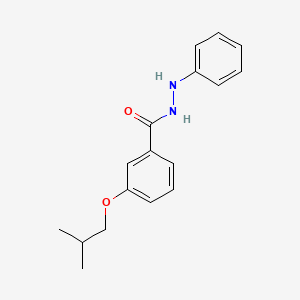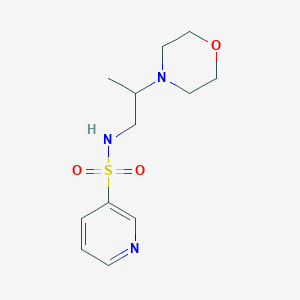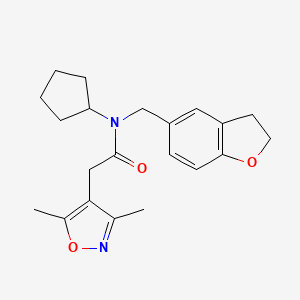![molecular formula C20H21N5O3 B7054227 N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide](/img/structure/B7054227.png)
N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(2,3-Dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide is a synthetic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound's complex structure, featuring multiple functional groups, suggests it could participate in a range of chemical reactions, making it valuable for research and potential practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide typically involves multi-step processes, including the formation of intermediate compounds.
One common route might start with the preparation of 2-(2,3-dimethylphenoxy)pyridine by reacting 2,3-dimethylphenol with 3-chloropyridine under appropriate conditions.
The second part involves the synthesis of N-[(2-methylpyrazol-3-yl)methyl]oxamide, achieved by reacting 2-methylpyrazole with an oxalyl chloride derivative.
The final step involves coupling these intermediates under controlled conditions, possibly using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: While industrial production methods for this specific compound aren't widely documented, they would likely involve optimization of the laboratory-scale synthesis processes. This might include scaling up the reactions, refining purification techniques, and ensuring the stability of the compound during large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The phenoxy and pyrazole groups within the compound can undergo oxidation or reduction, depending on the reagents and conditions.
Substitution Reactions: The pyridine and phenoxy groups can participate in various electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium hydride (NaH), bromine (Br2), nitric acid (HNO3)
Major Products: The products from these reactions can vary widely, including oxidized derivatives, reduced products, or substituted compounds with different functional groups replacing parts of the original structure.
Scientific Research Applications
In Chemistry:
As a ligand in coordination chemistry for creating complex metal compounds.
In organic synthesis as an intermediate for preparing more complex molecules.
In Biology:
Potential for drug development due to its complex structure and functional groups that can interact with various biological targets.
Research on interactions with enzymes and receptors.
In Medicine:
Possible use in medicinal chemistry to explore new therapeutic agents.
Investigating its potential as an antimicrobial or anticancer agent.
In Industry:
As a precursor for manufacturing advanced materials or chemicals.
Potential use in developing new catalysts or polymers.
Mechanism of Action
The compound's mechanism of action would depend on its specific application. In medicinal chemistry, it might involve binding to certain molecular targets like enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways would be identified through detailed research studies.
Comparison with Similar Compounds
N'-[2-(phenoxy)pyridin-3-yl]-N-[(2-pyrazol-3-yl)methyl]oxamide
N'-[2-(2,3-dichlorophenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide
N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[ethyl]oxamide
These compounds share similar core structures but differ in the substituents attached to the phenoxy, pyridine, and pyrazole rings, which can result in varied chemical and biological properties.
This comprehensive overview should give you a solid understanding of N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide, from its synthesis and reactions to its diverse scientific applications and unique characteristics. Happy reading!
Properties
IUPAC Name |
N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-6-4-8-17(14(13)2)28-20-16(7-5-10-21-20)24-19(27)18(26)22-12-15-9-11-23-25(15)3/h4-11H,12H2,1-3H3,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLACKZRRUGISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=CC=N2)NC(=O)C(=O)NCC3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[4-(5-fluoropyridin-3-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7054152.png)
![5-[(2,5-Dimethylpyrazol-3-yl)methylsulfamoyl]-2-methoxybenzoic acid](/img/structure/B7054158.png)
![3-(1H-imidazol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7054169.png)
![[1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide](/img/structure/B7054173.png)
![3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione](/img/structure/B7054174.png)
![N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7054187.png)
![1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B7054191.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B7054199.png)

![1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine](/img/structure/B7054233.png)
![(4-Bromo-1-methylpyrazol-3-yl)-[2-(furan-2-yl)-4-methylpiperidin-1-yl]methanone](/img/structure/B7054237.png)
![N,2,5,7-tetramethyl-N-[(5-methylthiophen-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7054238.png)

